molecular formula C7H3ClF3NO3 B1402169 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene CAS No. 1404194-79-1

1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene

Cat. No. B1402169
M. Wt: 241.55 g/mol
InChI Key: UENXWZVEKODCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The preparation of this compound involves specific synthetic routes. One method could be the reaction of trichloromethoxybenzene with hydrogen fluoride in the presence of a suitable catalyst. The resulting product is 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene .


Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene can participate in nucleophilic substitution reactions. For instance, it may undergo displacement of the chlorine atom by nucleophiles such as dimethylamine . The presence of electron-withdrawing groups (like nitro) ortho and para to the chlorine enhances the rate of substitution. This suggests a mechanism involving initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Scientific Research Applications

Copolymer Synthesis

1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene and related compounds have been utilized in the synthesis of novel trisubstituted ethylenes for copolymerization with styrene. This process involves the preparation of halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates and their subsequent copolymerization. These compounds have been synthesized via piperidine catalyzed Knoevenagel condensation and characterized for their potential applications in materials science (Abdelhamid et al., 2021).

Antimicrobial Agent Synthesis

Compounds structurally related to 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene have been synthesized and evaluated for their antimicrobial properties. The study involved the synthesis of novel compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring and assessing their efficacy against various microorganisms, showing promising antimicrobial activities (Liaras et al., 2011).

Catalyst and Mediator in Organic Synthesis

Certain fluorinated compounds, including those similar to 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene, have been used as versatile mediators or catalysts in organic chemistry. They are notably valuable in electrophilic fluorination and other functionalizations of organic compounds, showcasing their utility in diverse chemical transformations (Stavber & Zupan, 2005).

Fluorination of Aromatic Substrates

Similar fluorine-bearing compounds have been employed for the efficient fluorination of aromatic substrates like benzene, chlorobenzene, nitrobenzene, and methoxybenzene. This process is crucial for creating fluorinated intermediates used in various chemical syntheses (Banks et al., 2003).

Future Directions

: ChemSpider - 1-Chloro-2-(difluoromethoxy)ethane : Nucleophilic Reactions of Benzene Derivatives : Preparation of Phenols: Nucleophilic Aromatic Substitution

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-2-1-4(12(13)14)3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENXWZVEKODCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001217307
Record name Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene

CAS RN

1404194-79-1
Record name Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001217307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Reactant of Route 2
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Reactant of Route 4
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Reactant of Route 5
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.